Synthesis of 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid: An In-depth Technical Guide
Synthesis of 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid, a valuable building block in organic synthesis, particularly for the development of novel therapeutics and functional materials. The document details the synthetic pathway, experimental protocols, and relevant chemical data.
Overview
3-(N,N-Diethylaminocarbonyl)phenylboronic acid (CAS No: 237413-05-7) is an aromatic boronic acid derivative.[1] The presence of the boronic acid moiety makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The N,N-diethylamide group can influence the molecule's solubility and electronic properties, and can also serve as a directing group in certain reactions.
Compound Properties:
| Property | Value |
| Molecular Formula | C11H16BNO3 |
| Molecular Weight | 221.1 g/mol [1] |
| Melting Point | 132-136°C |
| Boiling Point (Predicted) | 436.4±47.0 °C |
| Density (Predicted) | 1.14±0.1 g/cm3 |
| pKa (Predicted) | 7.95±0.10 |
(Data sourced from commercial supplier information)
Synthetic Pathway
The most common and efficient route for the synthesis of arylboronic acids is through the reaction of an organometallic species (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis. For the synthesis of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid, the logical precursor is 3-Bromo-N,N-diethylbenzamide.
The overall synthetic workflow can be visualized as a two-step process:
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Synthesis of the starting material, 3-Bromo-N,N-diethylbenzamide.
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Lithiation of 3-Bromo-N,N-diethylbenzamide followed by borylation to yield the final product.
Caption: Overall synthetic workflow for 3-(N,N-Diethylaminocarbonyl)phenylboronic acid.
Experimental Protocols
Synthesis of 3-Bromo-N,N-diethylbenzamide
This protocol describes the amidation of 3-bromobenzoic acid to form the necessary starting material.
Reaction Scheme:
Caption: Amidation of 3-bromobenzoic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 3-Bromobenzoic acid | 201.02 |
| Thionyl chloride (SOCl₂) | 118.97 |
| Diethylamine | 73.14 |
| Dichloromethane (DCM) | 84.93 |
| Saturated sodium bicarbonate (NaHCO₃) solution | - |
| Brine | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 |
Procedure:
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To a solution of 3-bromobenzoic acid (1.0 eq) in dichloromethane (DCM), slowly add thionyl chloride (1.2 eq) at 0 °C.
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Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
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Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
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Dissolve the resulting acid chloride in fresh DCM and cool to 0 °C.
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Slowly add a solution of diethylamine (2.5 eq) in DCM to the cooled acid chloride solution.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel to obtain pure 3-Bromo-N,N-diethylbenzamide.
Synthesis of 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid
This protocol is adapted from the synthesis of the analogous 3-(N,N-dimethylamino)phenylboronic acid.
Reaction Scheme:
Caption: Lithiation-borylation of 3-Bromo-N,N-diethylbenzamide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (for 10 mmol scale) | Moles (mmol) | Equivalents |
| 3-Bromo-N,N-diethylbenzamide | 256.14[2] | 2.56 g | 10 | 1.0 |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 9.4 mL | 15 | 1.5 |
| Trimethyl borate | 103.91 | 4.4 mL | 40 | 4.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | ~40 mL | - | - |
| 2 M Hydrochloric acid (HCl) | - | ~15 mL | - | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | As needed | - | - |
| Ethyl acetate | 88.11 | As needed | - | - |
Procedure:
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Dissolve 3-Bromo-N,N-diethylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (1.5 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 5 minutes after the addition is complete.
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Add trimethyl borate (4.0 eq) to the reaction mixture and continue stirring at -78 °C for 1 hour.
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Allow the reaction to slowly warm to -20 °C over a period of 20 minutes.
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Quench the reaction by adding 2 M hydrochloric acid.
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Stir the mixture for 5 minutes, then neutralize with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography to yield 3-(N,N-Diethylaminocarbonyl)phenylboronic acid.
Characterization Data
Expected ¹H NMR (in CDCl₃):
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Aromatic protons (4H) in the range of 7.2-8.0 ppm.
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Methylene protons of the ethyl groups (4H) as a quartet around 3.4-3.6 ppm.
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Methyl protons of the ethyl groups (6H) as a triplet around 1.1-1.3 ppm.
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A broad singlet for the boronic acid protons B(OH)₂ which may be exchangeable with D₂O.
Expected ¹³C NMR (in CDCl₃):
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Carbonyl carbon around 170 ppm.
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Aromatic carbons in the range of 125-140 ppm.
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Methylene carbons of the ethyl groups around 40-45 ppm.
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Methyl carbons of the ethyl groups around 12-15 ppm.
Expected Mass Spectrometry (ESI+):
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[M+H]⁺ peak at m/z 222.1.
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[M+Na]⁺ peak at m/z 244.1.
Safety Information
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3-Bromo-N,N-diethylbenzamide: Handle with care. Assumed to be an irritant.
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n-Butyllithium: Pyrophoric and corrosive. Must be handled under an inert atmosphere by trained personnel.
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Trimethyl borate: Flammable liquid and vapor. Causes serious eye irritation.
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Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage.
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Organic solvents (THF, Ethyl Acetate, DCM): Flammable and/or volatile. Work in a well-ventilated fume hood.
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures. Consult the Safety Data Sheets (SDS) for all chemicals before use.
